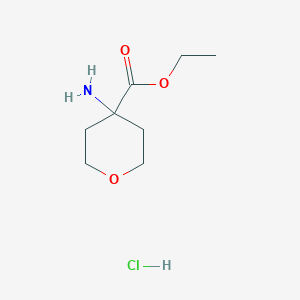

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-aminooxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)3-5-11-6-4-8;/h2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCVMIRLQOMVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857187 | |

| Record name | Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255390-15-9 | |

| Record name | Ethyl 4-aminooxane-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Introduction

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid tetrahydropyran scaffold, coupled with the amino and carboxylate functionalities at the C4 position, provides a unique three-dimensional architecture that is incorporated into a variety of biologically active molecules.[1][2] This guide offers a comprehensive overview of a robust and scalable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The synthesis is primarily aimed at researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Strategic Overview of the Synthesis

The most common and efficient synthesis of the target compound commences with the readily available starting material, tetrahydro-4H-pyran-4-one. The synthetic strategy can be dissected into three key stages:

-

Formation of a Spirohydantoin Intermediate: This is achieved through the Bucherer-Bergs reaction, a classic multicomponent reaction that efficiently constructs the hydantoin ring system from a ketone.[3][4][5]

-

Hydrolysis of the Spirohydantoin: The hydantoin ring is subsequently opened under basic conditions to yield the corresponding amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

-

Esterification and Salt Formation: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst, which also facilitates the formation of the desired hydrochloride salt.

This synthetic pathway is advantageous due to the use of inexpensive starting materials, straightforward reaction conditions, and generally high yields.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of this synthesis.[3][4][5] It involves the reaction of a ketone (tetrahydro-4H-pyran-4-one) with ammonium carbonate and a cyanide source, typically sodium or potassium cyanide, to form a spirohydantoin.[3][6]

The reaction proceeds through the following key steps:

-

In situ formation of ammonia and carbon dioxide from ammonium carbonate.

-

Formation of an imine from the reaction of the ketone with ammonia.

-

Nucleophilic attack of the cyanide ion on the imine to form an α-aminonitrile.

-

Reaction of the amino group of the α-aminonitrile with carbon dioxide to form a carbamic acid derivative.

-

Intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.

-

Rearrangement of the intermediate to the thermodynamically more stable hydantoin.[4]

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Hydrolysis of the Spirohydantoin

The hydrolysis of the spirohydantoin intermediate is typically carried out under strong basic conditions, for instance, using sodium hydroxide. The hydroxide ions attack the carbonyl carbons of the hydantoin ring, leading to ring-opening. Subsequent acidification neutralizes the resulting amino carboxylate to precipitate the desired amino acid.

Detailed Experimental Protocol

This protocol is a synthesized representation from multiple sources and should be adapted and optimized based on laboratory conditions and scale.[7]

Part 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin Intermediate)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tetrahydro-4H-pyran-4-one | 100.12 | 100 g | 1.0 |

| Ammonium Carbonate | 96.09 | 247 g | 2.57 |

| Sodium Cyanide | 49.01 | 89 g | 1.82 |

| Deionized Water | 18.02 | 500 mL | - |

| Ethanol | 46.07 | 500 mL | - |

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add tetrahydro-4H-pyran-4-one (100 g), deionized water (500 mL), and ethanol (500 mL).[7]

-

To this solution, add ammonium carbonate (247 g) and sodium cyanide (89 g). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 60°C and maintain this temperature for 3-4 hours with vigorous stirring.[7]

-

After the reaction is complete, cool the mixture to 5°C in an ice bath.[7]

-

The product will precipitate as a white solid. Filter the precipitate using a Buchner funnel and wash the filter cake twice with ice-cold water.[7]

-

Dry the solid under vacuum at 60-70°C for 4 hours to obtain the spirohydantoin intermediate.[7] The expected product is 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.[8][9]

Part 2: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Spirohydantoin Intermediate | 170.17 | 165 g | 0.97 |

| Sodium Hydroxide | 40.00 | (as a 40-60% solution) | - |

| Tetrahydrofuran (THF) | 72.11 | As required | - |

| Hydrochloric Acid (conc.) | 36.46 | As required | - |

Procedure:

-

In a reaction vessel, add the spirohydantoin intermediate (165 g) to a solution of 40-60% sodium hydroxide in tetrahydrofuran.

-

Heat the mixture to reflux and maintain for 5-6 hours.

-

After the hydrolysis is complete, distill off the tetrahydrofuran.

-

Cool the remaining aqueous solution and carefully adjust the pH to 2-4 with concentrated hydrochloric acid. The product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

Part 3: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminotetrahydro-2H-pyran-4-carboxylic acid | 159.17 | (from previous step) | - |

| Ethanol (absolute) | 46.07 | Excess | - |

| Thionyl Chloride (SOCl₂) or HCl gas | 118.97 | Catalytic | - |

Procedure:

-

Suspend the 4-aminotetrahydro-2H-pyran-4-carboxylic acid in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add a catalytic amount of thionyl chloride or bubble dry HCl gas through the mixture. This will generate the acid catalyst in situ.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a solid.[10]

Conclusion

The synthesis of this compound presented herein is a reliable and well-established method. By understanding the key reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce this valuable building block for various applications in drug discovery and organic synthesis. The use of the Bucherer-Bergs reaction provides an elegant and efficient entry point to the desired α,α-disubstituted amino acid derivative.

References

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

-

Patsnap. (n.d.). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. Retrieved from [Link]

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. Bucherer-Bergs Reaction [organic-chemistry.org]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | C7H10N2O3 | CID 217651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Ethyl 4-aminotetrahydro-2h-pyran-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery, the strategic use of novel molecular scaffolds is paramount to accessing new chemical space and developing candidates with optimized pharmacological profiles. Among the saturated heterocycles, the tetrahydropyran (THP) motif has emerged as a particularly valuable component. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability compared to carbocyclic or aromatic analogues, make it a desirable feature in lead optimization.

Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is a bifunctional synthetic building block that elegantly combines the THP scaffold with a constrained, non-proteinogenic α-amino acid ester functionality. This unique arrangement provides medicinal chemists with a versatile starting point for introducing conformational rigidity, exploring new pharmacophore vectors, and enhancing drug-like properties. This technical guide offers a comprehensive overview of its chemical properties, a plausible synthetic route with detailed protocols, predictive spectroscopic analysis, and its applications, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.

Molecular Structure and Identifiers

The structural foundation of this molecule is a tetrahydropyran ring where the C4 position is quaternized with both an amino group and an ethyl carboxylate group. As a hydrochloride salt, the primary amine is protonated to form an ammonium chloride ion pair, rendering the compound a stable, crystalline solid.

Caption: Chemical structure of the title compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | Ethyl 4-aminooxane-4-carboxylate hydrochloride | N/A |

| Molecular Formula | C₈H₁₆ClNO₃ | [1] |

| Molecular Weight | 209.67 g/mol | [2] |

| MDL Number | MFCD20526754 | [3] |

| SMILES | Cl.CCOC(=O)C1(N)CCOCC1 |

| InChI Key | QUCVMIRLQOMVJY-UHFFFAOYSA-N | |

Note: The CAS Number for the free base is 246547-26-2.[4] The hydrochloride salt is most reliably identified by its MDL number.

Physicochemical Properties

The physical properties of the compound are largely dictated by its ionic salt nature and the underlying tetrahydropyran framework.

Table 2: Physicochemical Data

| Property | Value / Observation | Rationale |

|---|---|---|

| Physical Form | Solid | The ionic interaction between the ammonium cation and chloride anion promotes the formation of a stable crystal lattice. |

| Melting Point | >265°C (decomposes) (for the parent carboxylic acid) | High melting points are characteristic of amino acids and their salts due to strong intermolecular ionic and hydrogen bonding forces.[5] A specific melting point for the ethyl ester hydrochloride is not widely reported. |

| Solubility | Expected to be soluble in water, methanol, and other polar protic solvents. Low solubility in nonpolar solvents like hexanes or diethyl ether. | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents. |

| Stability | The hydrochloride salt is significantly more stable to air and oxidation than its free-base form. Stable under normal storage conditions. | Protonation of the nucleophilic amino group prevents oxidative degradation pathways. The free base should be stored under an inert atmosphere. |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area.[6] | Standard practice for chemical reagents to prevent moisture uptake and degradation. |

Spectroscopic Profile (Predictive Analysis)

4.1 Predicted ¹H NMR Spectroscopy (in D₂O, 400 MHz)

-

δ ~4.2 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons of the ethyl ester, split by the adjacent methyl group.

-

δ ~3.8 ppm (multiplet, 4H): The four protons on the carbons adjacent to the ring oxygen (-O-CH₂ -C-), which are expected to be in a complex, overlapping region.

-

δ ~2.0 ppm (multiplet, 4H): The four protons on the carbons beta to the ring oxygen (C-CH₂ -C-CH₂ -O).

-

δ ~1.3 ppm (triplet, 3H): The terminal -CH₂-CH₃ protons of the ethyl ester, split by the adjacent methylene group.

-

Note: The ammonium protons (NH₃⁺) would likely exchange with D₂O and thus be invisible or appear as a very broad, low-intensity signal.

4.2 Predicted ¹³C NMR Spectroscopy (in D₂O, 100 MHz)

-

δ ~175 ppm: The carbonyl carbon of the ethyl ester.

-

δ ~65 ppm: The two carbons adjacent to the ring oxygen (C H₂-O-C H₂).

-

δ ~63 ppm: The methylene carbon of the ethyl ester (-O-C H₂-CH₃).

-

δ ~58 ppm: The quaternary carbon (C4) bearing the amino and ester groups.

-

δ ~35 ppm: The two carbons beta to the ring oxygen (C H₂-C-C H₂).

-

δ ~14 ppm: The methyl carbon of the ethyl ester (-O-CH₂-C H₃).

4.3 Predicted Infrared (IR) Spectroscopy (Solid State, KBr)

-

~3000-2800 cm⁻¹ (broad): N-H stretching from the R-NH₃⁺ group.

-

~2950 cm⁻¹: C-H stretching from the aliphatic CH₂ and CH₃ groups.

-

~1740 cm⁻¹ (strong): C=O stretching from the ester carbonyl group.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations of the ammonium group.

-

~1240 cm⁻¹ (strong): C-O stretching (asymmetric) of the ester group.

-

~1100 cm⁻¹ (strong): C-O-C stretching of the tetrahydropyran ether linkage.

4.4 Predicted Mass Spectrometry (ESI+) The molecule would not show the parent mass of the hydrochloride salt. Instead, it will be detected as the protonated free base after loss of HCl.

-

Expected [M+H]⁺: 188.12 m/z (for C₈H₁₆NO₃⁺).

Synthesis and Reactivity

5.1 Plausible Synthetic Pathway: Modified Strecker Synthesis

A logical and industrially scalable approach to this molecule begins with the readily available tetrahydropyran-4-one. The synthesis involves the formation of an α-aminonitrile, followed by hydrolysis and esterification.

Caption: Plausible workflow for the synthesis of the title compound.

5.1.1 Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions.

-

Step 1: 4-Aminotetrahydro-2H-pyran-4-carbonitrile Synthesis:

-

To a stirred solution of ammonium chloride (1.2 eq) in aqueous ammonia (30%) at 0°C, add a solution of potassium cyanide (1.2 eq) in water. Causality: This generates ammonium cyanide in situ, providing both the ammonia and cyanide nucleophile source in a buffered system.

-

Add tetrahydropyran-4-one (1.0 eq) dropwise, ensuring the temperature remains below 10°C.

-

Allow the mixture to warm to room temperature and stir for 24-48 hours. The progress is monitored by TLC or LC-MS.

-

Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aminonitrile. Trustworthiness: This is a standard workup to isolate a neutral organic product from an aqueous reaction mixture.

-

-

Step 2: Hydrolysis to 4-Aminotetrahydro-2H-pyran-4-carboxylic Acid:

-

Add the crude aminonitrile from the previous step to concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux (approx. 110°C) for 12-24 hours. Causality: The harsh acidic conditions are required to hydrolyze the stable nitrile functionality first to an amide and then to a carboxylic acid.

-

Cool the reaction mixture and concentrate it under vacuum to remove excess HCl. The resulting solid is the hydrochloride salt of the parent amino acid.[7] It can be purified by recrystallization from an alcohol/ether mixture.

-

-

Step 3 & 4: Esterification and Salt Finalization:

-

Suspend the amino acid hydrochloride (1.0 eq) in absolute ethanol (excess).

-

Cool the suspension to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Causality: Thionyl chloride reacts with ethanol to form sulfur dioxide, HCl, and ethyl chloroformate in situ. The generated HCl acts as a catalyst for the Fischer esterification, protonating the carboxylic acid carbonyl to enhance its electrophilicity.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours until a clear solution is formed.

-

Cool the solution and concentrate under reduced pressure to remove excess ethanol and SOCl₂.

-

The resulting crude solid is triturated with cold diethyl ether, filtered, and washed with more ether to remove any non-polar impurities. The product, this compound, is dried under vacuum.

-

5.2 Chemical Reactivity

The molecule's reactivity is centered on its two primary functional groups:

-

Ammonium/Amine Group: In its hydrochloride form, the amine is unreactive. However, upon neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA), the resulting free amine is a potent nucleophile. It can readily undergo N-acylation to form amides, N-alkylation, reductive amination, and arylation reactions (e.g., Buchwald-Hartwig coupling), making it an ideal handle for molecular elaboration.

-

Ester Group: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to return the parent carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with an amine at elevated temperatures.

Applications in Medicinal Chemistry

This building block is of significant interest to drug development professionals for several key reasons:

-

Constrained Amino Acid Mimic: It serves as a conformationally restricted analogue of acyclic amino acids. Incorporating such structures into peptide or small molecule backbones can lock the molecule into a specific, biologically active conformation, thereby increasing potency and selectivity for its target.

-

Improving Physicochemical Properties: The tetrahydropyran ring is often used as a "bioisostere" for a phenyl ring. Replacing an aromatic group with a THP ring can disrupt planarity, increase the fraction of sp³ carbons (a desirable trait in modern drug candidates), and often improves aqueous solubility and metabolic stability by removing a site of potential aromatic oxidation.

-

Vector for Elaboration: The geminal amino and ester groups provide two orthogonal points for chemical modification, allowing for the rapid generation of diverse chemical libraries for screening.

Caption: Role as a scaffold for creating diverse molecular libraries.

Safety and Handling

While a specific safety data sheet for the title compound is not universally available, data from closely related structures, such as the parent amino acid, provides a strong basis for safe handling procedures.

Table 3: Hazard and Safety Information

| Category | Information | Reference |

|---|---|---|

| GHS Hazard Statements | Based on 4-aminotetrahydro-2H-pyran-4-carboxylic acid: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage). | [7] |

| Pictograms | Danger | [7] |

| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P305+P354+P338 (IF IN EYES: Rinse immediately with plenty of water... Remove contact lenses, if present and easy to do. Continue rinsing). | [7] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [6] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [6][8] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |[6] |

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for modern medicinal chemistry. Its well-defined structure, combining a favorable heterocyclic scaffold with versatile functional handles, provides a reliable platform for constructing novel molecules with potentially superior pharmacological properties. Understanding its physicochemical characteristics, reactivity, and synthetic origins, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of next-generation therapeutics.

References

-

Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

-

MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

-

MilliporeSigma. Ethyl 4-aminotetrahydro-2h-pyran-4-carboxylate. [Link]

-

PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

-

ResearchGate. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

Sources

- 1. rel-(2S,4S)-Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 2. Ethyl 4-aminotetrahydro-2h-pyran-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate | 246547-26-2 [sigmaaldrich.com]

- 5. 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | 39124-20-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-aminotetrahydro-2H-pyran-4-carboxylic acid | C6H11NO3 | CID 2734401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide

A Note on Chemical Identification: Initial inquiries for this guide referenced CAS number 246547-26-2. It is important to clarify that this number corresponds to 4-aminotetrahydro-2H-pyran-4-carboxylic acid ethyl ester. This document, however, is dedicated to the synthesis and characterization of 2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide , a distinct and more complex molecule of interest to researchers in drug development.

Introduction

2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide is a multifaceted compound featuring a substituted aminopyridine core linked to a chloro-methoxyphenyl acetamide side chain. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with both aminopyridine and acetamide moieties. This guide provides a comprehensive overview of a plausible synthetic route and the analytical techniques required for the characterization of this molecule, tailored for researchers and scientists in the field of drug discovery and development.

Part 1: Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests that it can be assembled via an amide bond formation between two key intermediates: 2-(2-amino-5-bromopyridin-4-yl)acetic acid and 2-chloro-5-methoxyaniline. This approach allows for the modular synthesis of the precursors, which can be prepared from commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves three main stages:

-

Synthesis of 2-amino-5-bromopyridine.

-

Synthesis of 2-chloro-5-methoxyaniline.

-

Coupling of the two intermediates to form the final product.

Part 2: Synthesis of Key Intermediates

Synthesis of 2-amino-5-bromopyridine

2-amino-5-bromopyridine is a crucial building block. A common and effective method for its preparation is the electrophilic bromination of 2-aminopyridine. To control the regioselectivity and avoid over-bromination, a mild brominating agent is preferred.

Reaction Scheme:

Caption: Synthesis of 2-amino-5-bromopyridine.

Experimental Protocol:

-

To a solution of 2-aminopyridine (1.0 eq) in chloroform, add phenyltrimethylammonium tribromide (1.0 eq) portion-wise at room temperature.[1][2]

-

Stir the reaction mixture at 25-30°C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium chloride.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like benzene to yield 2-amino-5-bromopyridine as a solid.[1]

An alternative method involves the N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis, which can also yield the desired product in good yields.[3]

Synthesis of 2-chloro-5-methoxyaniline

This intermediate can be synthesized from 4-chloro-3-nitroanisole via the reduction of the nitro group.

Reaction Scheme:

Caption: Synthesis of 2-chloro-5-methoxyaniline.

Experimental Protocol:

-

In a sealed tube, suspend 4-chloro-3-nitroanisole (1.0 eq) and a gold-supported titanium dioxide catalyst (Au/TiO2) in ethanol.[4]

-

Add hydrazine hydrate (4-10 eq) to the mixture.

-

Heat the reaction at 60°C under an inert atmosphere until the starting material is consumed, as monitored by TLC.

-

After completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under vacuum to obtain 2-chloro-5-methoxyaniline.[4]

Part 3: Amide Coupling and Final Product Synthesis

The final step is the formation of the amide bond between the synthesized pyridine derivative (after conversion to its corresponding carboxylic acid) and the aniline derivative.

Preparation of 2-(2-amino-5-bromopyridin-4-yl)acetic acid

This intermediate can be prepared from 2-amino-5-bromopyridine through a multi-step sequence, which is a common strategy for introducing an acetic acid moiety at the 4-position of a pyridine ring. A plausible, though not explicitly found in the searches, route would involve a series of functional group interconversions.

Amide Coupling Reaction

A variety of coupling reagents can be employed for this transformation. A widely used and efficient method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalytic amount of Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA).

Reaction Scheme:

Caption: Final amide coupling step.

Experimental Protocol:

-

Dissolve 2-(2-amino-5-bromopyridin-4-yl)acetic acid (1.0 eq) in a suitable aprotic solvent like acetonitrile.

-

Add EDC (1.0 eq), HOBt (0.1 eq), and DIPEA to the solution.[5]

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add 2-chloro-5-methoxyaniline (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, 2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide.

Part 4: Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the pyridine and phenyl rings. A singlet for the methylene protons of the acetamide linker. A broad singlet for the amino group protons on the pyridine ring. A singlet for the methoxy group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methoxy carbon. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the target molecule. The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-O stretching of the methoxy group. |

Chromatographic Analysis

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method should be developed for purity assessment and quantification.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temp. | 25-30 °C |

This method would need to be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Conclusion

The synthesis of 2-(2-amino-5-bromopyridin-4-yl)-N-(2-chloro-5-methoxyphenyl)acetamide can be achieved through a convergent synthetic strategy involving the preparation of key pyridine and aniline intermediates followed by a reliable amide coupling reaction. The characterization of the final compound requires a combination of spectroscopic and chromatographic techniques to confirm its structure and assess its purity. This guide provides a solid foundation for researchers to undertake the synthesis and analysis of this and structurally related molecules.

References

-

Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap. (URL: [Link])

-

Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com. (URL: [Link])

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P

-

Synthesis of 2-Amino-5-bromopyridine - ResearchGate. (URL: [Link])

- GB1561023A - 2-methoxy - 5 - chloro aniline derivatives - Google P

-

Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. (URL: [Link])

-

N

2-[(2-Amino-5-Bromopyridin-3-Yl)sulfonyl]-N-(4-Methoxyphenyl)-N2-Methylglycinamide - PubChem. (URL: [Link]) -

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

Sources

- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-5-methoxyaniline | 2401-24-3 [chemicalbook.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of determining the structure and purity of this compound using modern spectroscopic techniques. We will explore the interpretation of proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a saturated pyran ring with a quaternary center bearing both an amino and an ethyl carboxylate group, presents a unique spectroscopic fingerprint. Accurate characterization is paramount for ensuring its identity, purity, and suitability for downstream applications. This guide will walk through a predictive analysis of its spectroscopic data, grounded in the principles of each technique and supported by data from analogous structures. The molecular structure of the compound is presented below.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

A sample of the compound would be dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to one peak per unique carbon atom.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

The protonated amine group (NH₃⁺) will likely exchange with the D₂O solvent, making its signal broad or absent. The remaining protons on the tetrahydropyran ring and the ethyl ester will give rise to distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.80 | Multiplet | 4H | -O-CH₂ -C-CH₂ -O- |

| ~2.20 | Multiplet | 4H | -C-CH₂ -C-CH₂ -C- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation:

-

The quartet at approximately 4.20 ppm is characteristic of the methylene protons of the ethyl ester adjacent to the oxygen atom, split by the neighboring methyl group.

-

The triplet at around 1.25 ppm corresponds to the methyl protons of the ethyl group, split by the adjacent methylene group.

-

The protons on the tetrahydropyran ring are expected to show complex splitting patterns due to their diastereotopic nature and axial/equatorial relationships. For simplicity, they are represented as multiplets. The protons closer to the ring oxygen (~3.80 ppm) will be deshielded compared to the other ring protons (~2.20 ppm).

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (Ester) |

| ~64 | -O-CH₂ -CH₃ |

| ~61 | -O-CH₂ -C-CH₂ -O- |

| ~58 | C -(NH₃⁺)(COOEt) |

| ~34 | -C-CH₂ -C-CH₂ -C- |

| ~14 | -O-CH₂-CH₃ |

Interpretation:

-

The ester carbonyl carbon is the most deshielded, appearing at approximately 175 ppm.

-

The carbons attached to oxygen atoms (-O-C H₂- and the quaternary carbon) appear in the 58-64 ppm range.

-

The remaining aliphatic carbons of the pyran ring and the ethyl group appear at higher fields (14-34 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation. For this compound, Electrospray Ionization (ESI) would be a suitable technique.

Experimental Protocol: ESI-MS

A dilute solution of the sample in a suitable solvent like methanol or acetonitrile is introduced into the ESI source. The instrument would be operated in positive ion mode to detect the protonated molecule.

Predicted Mass Spectrum

The molecular weight of the hydrochloride salt is 209.67 g/mol .[1] In the mass spectrum, we expect to see the molecular ion of the free base. The free base, Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate, has a molecular weight of 173.21 g/mol .[2]

-

Expected Molecular Ion (M+H)⁺: m/z = 174.1

Predicted Fragmentation Pathway:

The molecular ion can undergo fragmentation, providing further structural information. A likely fragmentation pathway is the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.

Sources

"Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride mechanism of formation"

An In-Depth Technical Guide to the Formation of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer precise three-dimensional arrangements is paramount. This compound represents a key building block in this arena. It is a non-natural, conformationally constrained α-amino acid analogue. The tetrahydropyran ring serves as a polar bioisostere for acyclic or carbocyclic fragments, enhancing properties like aqueous solubility, while the quaternary C4-carbon introduces a rigid stereochemical center. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, focusing on the underlying reaction mechanisms and practical, field-proven experimental protocols for researchers and drug development professionals.

Part 1: Mechanistic Exploration of Core Synthetic Pathways

The synthesis of this target molecule hinges on the creation of a quaternary carbon bearing both an amine and a carboxylate precursor. The most logical and industrially relevant starting material is the commercially available Tetrahydro-4H-pyran-4-one . Two classical, yet powerful, multicomponent reactions provide the foundation for this transformation: the Bucherer-Bergs reaction and the Strecker synthesis.

The Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction is a robust method for converting ketones into 5,5-disubstituted hydantoins, which are stable, crystalline intermediates that can be subsequently hydrolyzed to the desired α-amino acid.[1][2][3] This pathway is often favored in industrial settings due to its operational simplicity and the use of inexpensive, readily available reagents.[4][5]

Mechanism Deep Dive:

The reaction is a sophisticated one-pot process involving ammonium carbonate and a cyanide salt (e.g., NaCN or KCN).[6]

-

In Situ Reagent Formation: Ammonium carbonate exists in equilibrium with ammonia (NH₃) and carbon dioxide (CO₂), providing the necessary reagents for the subsequent steps.

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one, forming a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated from the ammonium carbonate, reacts with the cyanohydrin via an Sₙ2-type displacement of the hydroxyl group to yield an α-aminonitrile.[6]

-

Carbamic Acid Formation: The amino group of the aminonitrile then acts as a nucleophile, attacking the carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[3]

-

Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This intermediate then rearranges, often through an isocyanate, to furnish the thermodynamically stable 5,5-spiro-hydantoin product.[1][3]

Caption: Formation of the α-aminonitrile via the Strecker synthesis.

Final Conversion to the Target Compound

Both pathways converge on an intermediate that must be converted to the final ethyl ester hydrochloride salt.

-

Hydrolysis: The spiro-hydantoin (from Bucherer-Bergs) or the α-aminonitrile (from Strecker) is hydrolyzed, typically under strong acidic conditions (e.g., refluxing HCl). This process converts the precursor functional group into a carboxylic acid, yielding 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

-

Esterification and Salt Formation: The resulting amino acid is then esterified. A common and efficient method is Fischer esterification , where the amino acid is refluxed in ethanol (EtOH) with an acid catalyst. Using hydrogen chloride (either as gas or from a reagent like thionyl chloride, SOCl₂) is particularly advantageous. It serves a dual purpose: it catalyzes the esterification of the carboxylic acid to the ethyl ester and simultaneously protonates the basic amino group to form the stable, crystalline hydrochloride salt, often driving the product out of solution.

Caption: Workflow for converting the intermediate to the final product.

Part 2: Experimental Protocol and Process Parameters

The following protocol is a representative synthesis of the key hydantoin intermediate, derived from established patent literature, demonstrating the practical application of the Bucherer-Bergs pathway. [5]

Step-by-Step Synthesis of the Hydantoin Intermediate

Objective: To synthesize the spiro-hydantoin precursor from tetrahydro-4H-pyran-4-one.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Ammonium Carbonate, (NH₄)₂CO₃

-

Sodium Cyanide, NaCN

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Ice

Protocol:

-

Vessel Charging: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge deionized water (5.0 volumes, e.g., 500 mL) and ethanol (5.0 volumes, e.g., 500 mL).

-

Reagent Addition: While stirring, add tetrahydro-4H-pyran-4-one (1.0 eq, e.g., 100 g). Subsequently, add ammonium carbonate (approx. 3.0 eq, e.g., 247 g) and sodium cyanide (approx. 1.8 eq, e.g., 89 g).

-

Causality Note: Using an excess of ammonium carbonate ensures a sufficient supply of both ammonia and carbon dioxide, driving the equilibrium towards product formation. The ethanol/water mixture is a critical choice, as it effectively dissolves both the organic ketone and the inorganic salts. [4]3. Reaction: Heat the reaction mixture to 60-70°C and maintain for 3-4 hours. The reaction progress can be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

-

Workup and Isolation: After the reaction is complete, cool the mixture to 5-10°C in an ice bath. The hydantoin product will precipitate as a white solid.

-

Causality Note: The product's solubility is significantly lower in the cold solvent mixture, allowing for efficient isolation by filtration.

-

-

Filtration and Washing: Isolate the solid product by suction filtration. Wash the filter cake thoroughly with ice-cold water (2 x volumes).

-

Causality Note: Washing with ice-cold water removes residual inorganic salts without significantly dissolving the desired product.

-

-

Drying: Dry the white solid under vacuum at 60-70°C for 4-5 hours to yield the intermediate hydantoin. A typical yield for this step is in the range of 85-95%.

Tabulated Reaction Parameters

The following table summarizes typical reaction parameters for the Bucherer-Bergs synthesis of the hydantoin intermediate, based on examples found in the literature. [5]

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Tetrahydro-4H-pyran-4-one | 100 g | 100 g | 100 g |

| (NH₄)₂CO₃ | 247 g | 300 g | 200 g |

| NaCN | 89 g | 120 g | 50 g |

| Solvent System | 500mL H₂O / 500mL EtOH | 600mL H₂O / 600mL EtOH | 800mL H₂O / 800mL EtOH |

| Temperature | 60°C | 70°C | 65°C |

| Reaction Time | 3 hours | 3 hours | 4 hours |

| Yield of Intermediate | ~91% (165 g) | ~94% (170 g) | ~88% (160 g) |

Part 3: Conclusion and Application in Drug Discovery

The formation of this compound is reliably achieved through multi-step syntheses rooted in the classical Bucherer-Bergs or Strecker reactions. These pathways provide efficient access to a key α,α-disubstituted amino acid building block from the simple starting material, tetrahydro-4H-pyran-4-one. The final conversion via acid-catalyzed hydrolysis and Fischer esterification is a highly effective and direct route to the desired hydrochloride salt.

For researchers in drug development, this molecule is more than just a chemical entity; it is a tool for introducing conformational rigidity and favorable physicochemical properties into lead compounds. Its structure is frequently incorporated into inhibitors of enzymes and ligands for receptors where precise positioning of pharmacophoric elements is critical for achieving high potency and selectivity. Understanding the robust and scalable mechanisms of its formation is the first step toward leveraging its full potential in the design of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). The Strecker Synthesis. Retrieved from [Link]

-

Pospíšil, J., et al. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(5), 873. Retrieved from [Link]

-

Shanghai Kaluo Chemical Co., Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942621A. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bucherer-Bergs Reaction [organic-chemistry.org]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

"starting materials for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride synthesis"

An In-Depth Technical Guide to the Starting Materials and Synthetic Routes for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, frequently incorporated into the structure of pharmacologically active agents. Its rigid, three-dimensional tetrahydropyran (THP) scaffold, combined with a quaternary amino acid-like substitution pattern, offers a unique conformational constraint that is highly valued in drug design. This technical guide provides a comprehensive analysis of the primary synthetic strategies for this molecule, with a core focus on the selection and preparation of critical starting materials. We will dissect two major convergent pathways: the Strecker/Bucherer-Bergs synthesis starting from a keto-ester precursor and the Ritter reaction pathway commencing from a hydroxy-ester. This guide is intended for researchers, chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical logic to empower rational decision-making in a laboratory or industrial setting.

The Foundational Precursor: Tetrahydro-4H-pyran-4-one

The journey to the target molecule often begins with a simpler, commercially available, or readily synthesized keystone: Tetrahydro-4H-pyran-4-one. This cyclic ketone is the entry point for introducing the requisite 4,4-disubstitution. Its industrial-scale production has been optimized through several routes, each with distinct advantages and challenges.[1]

Industrial Synthesis Routes for Tetrahydro-4H-pyran-4-one

The selection of a synthetic route on an industrial scale is a multifactorial decision balancing cost, safety, yield, and throughput. Below is a comparison of established methods.[2]

| Route | Starting Materials | Key Intermediates | Reported Yield | Key Advantages | Reported Challenges |

| Route 1 | 3-Chloropropionyl chloride, Ethylene | 1,5-dichloropentan-3-one | ~45% | Utilizes readily available feedstocks. | Involves complex gas-liquid handling; product is water-soluble, complicating extraction.[3] |

| Route 2 | Bis(2-chloroethyl) ether | N/A | ~96% | High yield and purity; avoids gaseous reagents.[1] | Requires specialized composite oxide catalysts. |

| Route 3 | 3-Buten-1-ol, Paraformaldehyde | Acetate intermediate | Not Specified | Successfully scaled to >20 kg. | Multi-step process involving a Prins reaction. |

Representative Experimental Protocol: Synthesis from 1,5-Dichloropentan-3-one

This two-step process highlights a common industrial approach starting from the Friedel-Crafts acylation of ethylene.[3]

Step 1: Synthesis of 1,5-Dichloropentan-3-one

-

In a suitable reactor, charge 3-chloropropionyl chloride (20 kg) and aluminum trichloride (20 kg) under an inert atmosphere.

-

Use methylene dichloride (50 kg) as the solvent.

-

While stirring vigorously, introduce ethylene gas, maintaining the internal temperature below 10 °C.

-

After the ethylene addition is complete, allow the reaction mixture to incubate for 2 hours.

-

Prepare a quench solution of water and hydrochloric acid, cooled to 0 °C.

-

Slowly add the reaction solution to the quench mixture, maintaining temperature control.

-

Stir and allow the layers to separate. The organic layer contains the desired 1,5-dichloropentan-3-one.

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

-

To a separate reactor, add water, phosphoric acid, sodium dihydrogen phosphate, and the 1,5-dichloropentan-3-one solution from the previous step.

-

Heat the biphasic mixture under reflux until reaction completion (monitored by GC or LC-MS).

-

After cooling, extract the crude product and purify by vacuum rectification to yield the final Tetrahydro-4H-pyran-4-one.[3]

Pathway I: The Strecker & Bucherer-Bergs Approach

These classical multicomponent reactions are powerful methods for synthesizing α-amino acids and their derivatives from a ketone precursor. The core strategy involves the in-situ formation of an α-amino nitrile or a hydantoin, which is subsequently converted to the target molecule.

Workflow for Strecker & Bucherer-Bergs Pathways

Caption: Convergent synthesis via Strecker and Bucherer-Bergs pathways.

Synthesis of the Key Keto-Ester Intermediate

A direct carboxylation of Tetrahydro-4H-pyran-4-one is challenging. A more robust method involves constructing the ring with the necessary functionality, for instance, via a Dieckmann condensation. A patented method describes reacting ethyl hydroxypropanoate with ethyl acrylate under basic conditions to yield an intermediate which, after Dieckmann condensation, produces a related keto-ester.[4] This highlights a "ring-forming" strategy as a viable alternative to "ring-functionalizing".

The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction that converts a ketone into an α-amino nitrile.[5][6]

Mechanism Insight: The reaction initiates with the formation of an imine from the ketone and ammonia (from NH₄Cl). This imine is then attacked by a cyanide ion to form the stable α-amino nitrile.[7] The final step involves the hydrolysis of the nitrile to a carboxylic acid, followed by esterification, or alternatively, a Pinner reaction (reaction with an alcohol under acidic conditions) to directly form the ester from the nitrile.

Experimental Protocol (Conceptual):

-

To a solution of Ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate in aqueous ethanol, add ammonium chloride (NH₄Cl) and potassium cyanide (KCN).

-

Stir the mixture at a controlled temperature (e.g., 50-60 °C) until the ketone is consumed.

-

Upon completion, work up the reaction to isolate the crude α-amino nitrile.

-

Subject the nitrile to acidic ethanolysis (e.g., HCl in ethanol) to convert it directly to the ethyl ester hydrochloride salt.

The Bucherer-Bergs Reaction

This reaction is a variation that produces a 5,5-disubstituted hydantoin (a cyclic urea derivative) as a stable, isolable intermediate.[8][9]

Mechanism Insight: The mechanism is more complex than the Strecker synthesis but is believed to proceed through the formation of a cyanohydrin, followed by reaction with ammonia to form an aminonitrile. This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to the hydantoin.[10][11] The key advantage is often the crystalline and easily purifiable nature of the hydantoin intermediate.

Causality: The choice between Strecker and Bucherer-Bergs often depends on the stability and reactivity of the intermediates. For substrates where the α-amino nitrile is unstable, the Bucherer-Bergs route, which proceeds via a stable hydantoin, is often preferred. The hydantoin then requires a separate, often harsh, hydrolysis step followed by esterification to reach the final product.[12]

Pathway II: The Ritter Reaction Approach

The Ritter reaction provides an elegant alternative for installing the amine functionality, starting from a tertiary alcohol. This pathway leverages the formation of a stable tertiary carbocation at the C4 position.

Workflow for the Ritter Pathway

Caption: Linear synthesis via the Ritter reaction pathway.

Synthesis of the Key Hydroxy-Ester Intermediate

The starting material, Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate, is commercially available, making this route highly attractive for laboratory-scale synthesis.[13] For larger scales, it can be prepared from Tetrahydro-4H-pyran-4-one via several methods, such as a Reformatsky reaction with ethyl bromoacetate and zinc, or by forming the cyanohydrin followed by hydrolysis and esterification.

The Ritter Reaction

This reaction involves the addition of a nitrile to a carbocation, which is subsequently hydrolyzed to an amide.[14]

Mechanism Insight: In a strong acid like sulfuric acid, the tertiary alcohol is protonated and eliminated as water, generating a relatively stable tertiary carbocation at the C4 position of the pyran ring. A nitrile, such as acetonitrile, acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This ion is then trapped by water during the workup to yield an N-substituted amide (in this case, an N-acetyl group).[15]

Causality: The success of the Ritter reaction hinges on the ability to form a stable carbocation. Tertiary alcohols are ideal substrates. The choice of nitrile determines the resulting N-acyl group, with acetonitrile being the most common, yielding an N-acetyl group that is readily hydrolyzed.

Experimental Protocol:

-

Dissolve Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate in a suitable nitrile solvent (e.g., acetonitrile).

-

Cool the solution in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid, while maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude N-acetyl intermediate.

-

Isolate and purify the amide.

-

Hydrolyze the N-acetyl group by refluxing with aqueous acid (e.g., 6N HCl) or base to yield the free amine.

-

If acid hydrolysis is used, the product can be isolated directly as the desired hydrochloride salt after removal of the solvent.

Comparative Analysis and Conclusion

| Feature | Strecker / Bucherer-Bergs Pathway | Ritter Pathway |

| Key Starting Material | Ethyl 4-oxotetrahydro-2H-pyran-4-carboxylate | Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate |

| Key Transformation | Nucleophilic addition of cyanide to an imine | Nucleophilic addition of nitrile to a carbocation |

| Number of Steps | Fewer steps if the keto-ester is available | Fewer steps as the hydroxy-ester is available |

| Reagent Toxicity | High (uses KCN/NaCN) | Moderate (strong acids, nitriles) |

| Intermediates | α-amino nitrile or stable, crystalline hydantoin | N-acetyl amide |

| Scalability | Well-established for industrial amino acid synthesis | Generally robust and scalable |

Both the Strecker/Bucherer-Bergs and Ritter pathways represent viable and robust strategies for the synthesis of this compound.

-

The Ritter Reaction Pathway is often more advantageous for research and development or pilot-scale synthesis due to the commercial availability of its key precursor, Ethyl 4-hydroxytetrahydro-2H-pyran-4-carboxylate.[13] This significantly shortens the synthetic sequence and avoids the handling of highly toxic cyanide salts in the critical step.

-

The Strecker Synthesis Pathway remains a powerful and cost-effective option, particularly for large-scale industrial production where the synthesis of the keto-ester precursor can be optimized and the handling of cyanides is managed under controlled conditions. Its high atom economy and convergence make it a classic and reliable choice.

The ultimate selection depends on the specific project requirements, including scale, available starting materials, safety infrastructure, and cost considerations.

References

- BenchChem. (n.d.). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.

- ChemicalBook. (n.d.). Tetrahydro-4H-pyran-4-one synthesis.

- Proche P. (2024). Tetrahydro-4H-pyran-4-one: Synthesis and Potential Pharmaceutical Applications. AOCS.

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

- ACS Combinatorial Science. (n.d.). Three-Component, Diastereoselective Prins–Ritter Reaction for cis-Fused 4-Amidotetrahydropyrans toward a Precursor for Possible Neuronal Receptor Ligands.

- PubMed. (2013). Stereoselective synthesis of anti-1,3-aminoalcohols via reductive opening of 4-amidotetrahydropyrans derived from the Prins/Ritter sequence. Organic Letters, 15(3), 546-9.

- MedchemExpress.com. (n.d.). Tetrahydro-4H-pyran-4-one | Biochemical Reagent.

- ACS Publications. (n.d.). Stereoselective Synthesis of anti-1,3-Aminoalcohols via Reductive Opening of 4-Amidotetrahydropyrans Derived from the Prins/Ritter Sequence. Organic Letters.

- ResearchGate. (n.d.). The Ritter reaction mechanism for the synthesis of tetrahydropyran 41.

- ChemicalBook. (n.d.). 4-Aminotetrahydropyran | 38041-19-9.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- National Institutes of Health (NIH). (n.d.). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PMC.

- NROChemistry. (n.d.). Strecker Synthesis.

- Wikipedia. (n.d.). Bucherer–Bergs reaction.

- Organic-Chemistry.org. (2019). Ritter Reaction.

- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.

- Google Patents. (n.d.). CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

- National Institutes of Health (NIH). (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

- Sigma-Aldrich. (n.d.). Ethyl pyran-4-carboxylate.

Sources

- 1. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

- 2. Tetrahydro-4H-pyran-4-one: Synthesis and Potential Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 3. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 4. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bucherer-Bergs Reaction [organic-chemistry.org]

- 13. Ethyl pyran-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: Properties and Applications for the Research Scientist

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. This document delves into the compound's structural features, physicochemical parameters, and its emerging significance as a building block in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound that has garnered interest within the pharmaceutical and chemical research communities. Its structure, which combines a saturated tetrahydropyran ring with an amino acid ester functionality, presents a unique scaffold for the synthesis of novel molecules with potential therapeutic applications. The tetrahydropyran motif is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] This guide aims to consolidate the available technical data on this compound, providing a valuable resource for its effective utilization in research and development.

Physicochemical Properties

The hydrochloride salt of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate exists as a solid at room temperature.[3][4] A summary of its key physicochemical properties is presented in Table 1. Understanding these parameters is crucial for its handling, formulation, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ClNO₃ | [3][4] |

| Molecular Weight | 209.67 g/mol | [3][4] |

| Physical Form | Solid | [3][4] |

| InChI | 1S/C8H15NO3.ClH/c1-2-12-7(10)8(9)3-5-11-6-4-8;/h2-6,9H2,1H3;1H | [3][4] |

| InChI Key | QUCVMIRLQOMVJY-UHFFFAOYSA-N | [3][4] |

| SMILES | Cl.CCOC(=O)C1(N)CCOCC1 | [3][4] |

| CAS Number | 189913-73-9 |

Solubility Profile

While comprehensive quantitative solubility data is not widely published, qualitative information suggests that this compound, being a salt, is expected to have some degree of solubility in water and other polar protic solvents. Its solubility in organic solvents will vary depending on the polarity of the solvent. For practical applications, it is recommended to experimentally determine the solubility in the specific solvent system to be used. BenchChem suggests that the related compound, 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, is slightly soluble to soluble in water, with heating and sonication potentially improving dissolution. It is soluble in DMSO and sparingly soluble in ethanol and methanol.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. Although a complete set of publicly available spectra for this specific compound is limited, the expected characteristic signals can be inferred from the analysis of its functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The protons on the tetrahydropyran ring will likely appear as a complex series of multiplets in the aliphatic region. The chemical shifts of these protons will be influenced by the neighboring oxygen atom and the C4-substituents. The amine protons may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester will have a characteristic downfield chemical shift (typically in the 170-180 ppm range). The carbons of the ethyl group and the tetrahydropyran ring will appear in the upfield region. The carbon atom at the C4 position, being attached to both the amino and carboxylate groups, will have a unique chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ may be observed, corresponding to the carboxylic acid O-H if any free acid is present, though as a hydrochloride salt, this may be less prominent.

-

N-H stretch: Bands in the region of 3000-3300 cm⁻¹ are characteristic of the amine group.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ will be due to the sp³ C-H bonds of the ethyl and tetrahydropyran moieties.

-

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ is expected for the ester carbonyl group.

-

C-O stretch: Bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, will correspond to the C-O stretching vibrations of the ester and the ether linkage in the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The expected molecular ion peak for the free base (C₈H₁₅NO₃) would be at m/z 173.10. In the case of the hydrochloride salt, the observed mass spectrum may vary depending on the ionization technique used.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the functional groups it contains: a secondary amine (as its hydrochloride salt), an ester, and a tetrahydropyran ring.

-

Amine Functionality: The amino group, being a nucleophile, can participate in a variety of reactions such as acylation, alkylation, and Schiff base formation. The hydrochloride salt form protects the amine from some reactions but can be neutralized to liberate the free amine for synthetic transformations.

-

Ester Functionality: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also react with other nucleophiles, such as amines or alcohols, in transesterification or amidation reactions.

-

Tetrahydropyran Ring: The tetrahydropyran ring is generally stable under many reaction conditions. Its presence provides a rigid, three-dimensional scaffold.

Synthesis and Purification

A potential synthetic pathway is illustrated in the workflow diagram below. This conceptual workflow is for illustrative purposes and would require experimental optimization.

Experimental Protocol: General Esterification of a Carboxylic Acid

The final step in the conceptual synthesis involves the esterification of the carboxylic acid. A general procedure for such a reaction is as follows:

-

Reaction Setup: To a solution of the carboxylic acid in anhydrous ethanol (excess), add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol can be removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by column chromatography or distillation.

Experimental Protocol: Salt Formation

To obtain the hydrochloride salt, the purified ester is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate is then collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Applications in Drug Discovery and Development

The tetrahydropyran scaffold is a valuable component in modern medicinal chemistry.[1][2] Its incorporation into drug molecules can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for oral bioavailability. The presence of both an amino group and an ester functionality in this compound makes it a versatile building block for creating libraries of compounds for high-throughput screening.

The amino group provides a handle for derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The ester can be maintained as is, or it can be hydrolyzed to the carboxylic acid, providing another point for modification. This dual functionality allows for the construction of complex molecules with diverse three-dimensional shapes, which is advantageous for targeting specific protein-protein interactions or enzyme active sites.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. While a comprehensive public dataset of its experimental physicochemical and spectral properties is currently lacking, this guide provides a foundational understanding based on its chemical structure and data from related compounds. As a Senior Application Scientist, I would strongly recommend the experimental determination of key parameters such as melting point, solubility, and pKa, as well as full spectroscopic characterization (NMR, IR, MS) for any research and development program utilizing this compound. Such data is invaluable for ensuring reproducibility and for the rational design of novel chemical entities.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

-

SciSpace. (n.d.). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL 4-AMINOANTIPYRINE DERIVATIVES AND EVALUATION OF THEIR ACTIVITY AS ANALGESI. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

-

Walsh Medical Media. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule: Ethyl 2-(4-Benzoyl-2,5-Dime. Retrieved from [Link]

-

PubMed Central. (n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),.... Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

This guide provides a comprehensive technical overview of the stability and storage considerations for Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure the integrity of this valuable synthetic intermediate.

Introduction: A Molecule of Interest